2,5-Dimethoxyphenethylamine-d6

Description

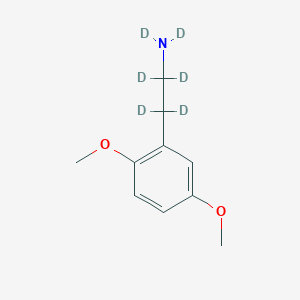

2,5-Dimethoxyphenethylamine-d6 is a deuterated analog of 2,5-dimethoxyphenethylamine (2C-H), where six hydrogen atoms are replaced with deuterium. This isotopic substitution enhances metabolic stability, making it valuable in pharmacokinetic and analytical studies as an internal standard . The parent compound, 2,5-dimethoxyphenethylamine (CAS 3166-74-3), is a phenethylamine derivative with methoxy groups at the 2- and 5-positions of the benzene ring. Its hydrochloride salt is classified under CAS 3166-74-3 and is utilized in research applications, though its consumption patterns remain niche .

Properties

Molecular Formula |

C10H15NO2 |

|---|---|

Molecular Weight |

187.27 g/mol |

IUPAC Name |

N,N,1,1,2,2-hexadeuterio-2-(2,5-dimethoxyphenyl)ethanamine |

InChI |

InChI=1S/C10H15NO2/c1-12-9-3-4-10(13-2)8(7-9)5-6-11/h3-4,7H,5-6,11H2,1-2H3/i5D2,6D2/hD2 |

InChI Key |

WNCUVUUEJZEATP-JGYJCWKTSA-N |

Isomeric SMILES |

[2H]C([2H])(C1=C(C=CC(=C1)OC)OC)C([2H])([2H])N([2H])[2H] |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)CCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethoxyphenethylamine-d6 typically involves the following steps:

Friedel-Crafts Reaction: 1,4-Dimethoxybenzene reacts with chloracetyl chloride in the presence of a Lewis acid catalyst to form alpha-chloro-2,5-dimethoxyacetophenone.

Amination: The alpha-chloro-2,5-dimethoxyacetophenone undergoes amination with methenamine to yield alpha-amino-2,5-dimethoxyacetophenone.

Industrial Production Methods: Industrial production of this compound involves catalytic hydrogenation of 2-(2,5-dimethoxyphenyl)nitroethylene using supported catalysts such as ruthenium on carbon (Ru/C) or a combination of ruthenium and palladium on carbon (Ru-Pd/C). The reaction is carried out under high pressure and temperature conditions to achieve high purity and yield .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agents and conditions used.

Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Reduced phenethylamine derivatives.

Substitution: Halogenated or nitrated phenethylamine derivatives.

Scientific Research Applications

2,5-Dimethoxyphenethylamine-d6 is widely used in scientific research due to its unique properties:

Chemistry: It serves as a precursor for the synthesis of various psychoactive substances and designer drugs.

Biology: It is used in studies related to neurotransmitter systems and receptor binding.

Medicine: Research on its potential therapeutic effects and toxicity.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-Dimethoxyphenethylamine-d6 involves its interaction with serotonin receptors, particularly the 5-hydroxytryptamine (5-HT) receptors. It acts as a partial agonist at these receptors, leading to altered neurotransmitter release and signaling pathways. This interaction results in various physiological and psychological effects, including changes in mood, perception, and cognition .

Comparison with Similar Compounds

Amphetamine Homologs (DOM, DOB)

The three-carbon homologs of 2,5-dimethoxyphenethylamine, such as 4-methyl-2,5-dimethoxyamphetamine (DOM) and 4-bromo-2,5-dimethoxyamphetamine (DOB), exhibit significantly higher psychoactive potency. For example:

- DOM: Active at 3–5 mg orally in humans, inducing prolonged hallucinogenic effects.

- 2,5-Dimethoxyphenethylamine analogs : Active at 0.1–0.2 mg/kg orally, producing short-duration sensory enhancement without hallucinations .

Demethylated Metabolites

Demethylation of 2,5-dimethoxyphenethylamine yields 2,5-dihydroxyphenethylamine, which retains pressor activity but lacks oral bioavailability. This highlights the critical role of methoxy groups in maintaining oral efficacy .

| Compound | Bioavailability | Pressor Activity | Oral Activity |

|---|---|---|---|

| 2,5-Dimethoxyphenethylamine | High | Moderate | Yes |

| 2,5-Dihydroxyphenethylamine | Low | Moderate | No |

Isotopic Variants

2,5-Dimethoxyphenethylamine-d6 differs from its non-deuterated counterpart primarily in metabolic stability. Deuterium substitution slows hepatic degradation, extending its half-life in analytical applications .

| Property | 2,5-Dimethoxyphenethylamine | This compound |

|---|---|---|

| Metabolic Stability | Moderate | High (deuterium effect) |

| Primary Use | Pharmacological research | Analytical standard |

Key Research Findings

- Methoxy vs. Hydroxy Groups : Methoxy groups are essential for oral activity; demethylation to dihydroxy analogs abolishes bioavailability despite preserved pressor effects .

- Deuterated Derivatives : this compound serves as a stable isotopic tracer, critical for quantifying the parent compound in biological matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.